molecular formula C17H22F3N3O4 B1397068 Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate CAS No. 1247040-82-9

Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate

Cat. No.: B1397068
CAS No.: 1247040-82-9
M. Wt: 389.4 g/mol
InChI Key: MIGTZNUPDXAMSH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22F3N3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate (CAS Number: 1247040-82-9) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H22F3N3O4
Molecular Weight389.4 g/mol
CAS Number1247040-82-9

Synthesis and Structure-Activity Relationship

Recent studies have focused on the synthesis of derivatives of piperidine compounds, including this compound. A notable method involves one-pot click chemistry, which enhances yield and reduces reaction time. This method has been pivotal in developing compounds that target GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion, making it relevant for type 2 diabetes treatment .

Structure-Activity Relationships

The incorporation of the trifluoromethyl group at the para position of the phenolic ring has been shown to enhance biological activity significantly. Studies indicate that this modification can increase potency in inhibiting various biological pathways, including those related to insulin regulation and glucose homeostasis .

This compound exhibits potential agonistic activity on GPR119. This receptor plays a crucial role in regulating glucose levels and insulin secretion. The compound's ability to activate GPR119 suggests its potential application in managing type 2 diabetes mellitus (T2DM) and obesity .

In Vitro Studies

In vitro experiments have demonstrated that certain analogs derived from this compound exhibit strong binding affinities to GPR119. For instance, four specific analogs showed promising results with effective EC50 values comparable to established GPR119 agonists like AR231543 . These findings are critical as they suggest that modifications can lead to enhanced therapeutic efficacy.

Case Studies

  • GPR119 Activation : A study synthesized various piperidine derivatives targeting GPR119, revealing that compounds similar to this compound could improve insulin secretion and reduce blood glucose levels in murine models of T2DM .
  • Anti-inflammatory Properties : Additional research indicates that related compounds may exhibit anti-inflammatory effects, which could further support their use in metabolic disorders where inflammation is a contributing factor .

Properties

IUPAC Name

tert-butyl 4-[4-nitro-3-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O4/c1-16(2,3)27-15(24)22-8-6-11(7-9-22)21-12-4-5-14(23(25)26)13(10-12)17(18,19)20/h4-5,10-11,21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGTZNUPDXAMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (5 g, 24 mmol) in DMSO (50 ml) was added tert-butyl 4-aminopiperidine-1-carboxylate (4.78 g, 23.9 mmol, 1 eq.) and potassium carbonate (9.9 g, 72 mmol, 3 eq.). The resulting mixture was stirred with heating overnight at 100° C. (oil bath) and then diluted with water (300 ml). The solids were collected by filtration to afford tert-butyl 4-[[4-nitro-3-(trifluoromethyl)phenyl]amino]piperidine-1-carboxylate as a yellow powder (8 g, 86%); (ES, m/z): [M+H]+ 390.0; 1H NMR (300 MHz, DMSO-d6): δ 8.06 (d, J=9.3 Hz, 1H), 7.47 (d, J=7.8 Hz, 1H), 7.08 (d, J=2.1 Hz, 1H), 6.89 (dd, J=2.4, 9.3 Hz, 1H), 3.87 (d, J=13.5 Hz, 2H), 3.68 (m, 1H), 2.95 (m, 2H), 2.54 (s, 0.6H), 1.89 (m, 2H), 1.39 (s, 9H), 1.28 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.